(2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid

Beschreibung

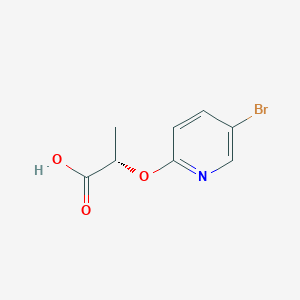

(2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid is a chiral carboxylic acid derivative featuring a 5-bromopyridinyl group linked via an ether oxygen to a propanoic acid backbone. The (2S) stereochemistry at the chiral center confers distinct physicochemical and biological properties. This compound is utilized in pharmaceutical and agrochemical research, particularly as a building block for designing enzyme inhibitors or ligands due to its rigid pyridine ring and acidic functionality .

Eigenschaften

IUPAC Name |

(2S)-2-(5-bromopyridin-2-yl)oxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-5(8(11)12)13-7-3-2-6(9)4-10-7/h2-5H,1H3,(H,11,12)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGENXEGIYKIOSP-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid typically involves the bromination of a pyridine derivative followed by the introduction of the propanoic acid group. One common method starts with 5-bromopyridine, which undergoes a nucleophilic substitution reaction with a suitable propanoic acid derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The brominated pyridine ring can be oxidized to introduce additional functional groups.

Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a less reactive pyridine derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.

Major Products Formed

Oxidation: Products may include pyridine N-oxides or carboxylic acid derivatives.

Reduction: The major product is the de-brominated pyridine derivative.

Substitution: Products vary depending on the nucleophile used, resulting in compounds such as aminopyridines or alkylated pyridines.

Wissenschaftliche Forschungsanwendungen

(2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the propanoic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparisons

| Compound Name | Substituents on Pyridine | Functional Group | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid | 5-Bromo | Ether-linked | 317.78 | Bromine enhances lipophilicity |

| (2S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid | 5-Chloro | Amino-linked | 200.62 | Chlorine reduces steric bulk |

| (S)-Methyl 2-amino-3-(5-bromopyridin-2-yl)propanoate dihydrochloride | 5-Bromo | Ester/Amine | 295.56 | Ester improves membrane permeability |

| (2S)-2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid | 3-Cl, 5-CF₃ | Amino-linked | 268.62 | CF₃ group increases electronegativity |

Key Observations:

- Functional Group Impact: The ether linkage in the target compound offers hydrolytic stability compared to the ester group in ’s methyl ester derivative, which may act as a prodrug . The amino group in and facilitates hydrogen bonding but may reduce metabolic stability .

Biologische Aktivität

(2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid is a compound of growing interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This compound, characterized by a brominated pyridine ring and a propanoic acid moiety, has been investigated for various applications, including its role as a ligand in biochemical assays and its potential therapeutic properties.

Chemical Structure and Properties

The chemical formula of this compound is C₈H₈BrNO₃, and it possesses the following structural characteristics:

- Brominated Pyridine Ring : The presence of the bromine atom enhances the compound's reactivity and interaction with biological targets.

- Propanoic Acid Moiety : This functional group is crucial for hydrogen bonding interactions with proteins.

The biological activity of this compound primarily involves:

- Protein Interaction : The compound can engage in π-π stacking interactions with aromatic residues in proteins, while the propanoic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Therapeutic Potential

Research has indicated several potential therapeutic applications for this compound:

- Anti-inflammatory Activity : Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Investigations into its anticancer effects have shown promise, particularly in inhibiting specific cancer cell lines through targeted molecular interactions.

- Ligand in Biochemical Assays : The compound has been explored as a ligand for studying enzyme activities and could be utilized in drug development processes.

Case Study 1: Enzyme Inhibition

In a study focusing on the inhibition of dihydrofolate reductase (DHFR), this compound was evaluated alongside other ligands. It demonstrated competitive inhibition characteristics, with binding affinities comparable to known inhibitors . This suggests its utility in developing selective inhibitors for therapeutic applications.

Case Study 2: Cancer Cell Line Studies

A series of experiments assessed the effects of this compound on various cancer cell lines. Results indicated significant reductions in cell viability at micromolar concentrations, supporting its potential as an anticancer agent. The mechanism involved apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Amino-5-bromopyridine | Brominated pyridine derivative | Used in synthesis |

| 5-Bromo-2-iodopyrimidine | Halogenated pyrimidine | Selective cross-coupling |

| 2-Amino-5-chloropyridine | Chlorinated pyridine | Applications in organic synthesis |

Uniqueness

The combination of a brominated pyridine ring with a propanoic acid moiety makes this compound particularly versatile. Its ability to participate in diverse chemical reactions and interact with various biological targets distinguishes it from other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.